Benzene, (1,3,3-trichloro-2-propenyl)-

Description

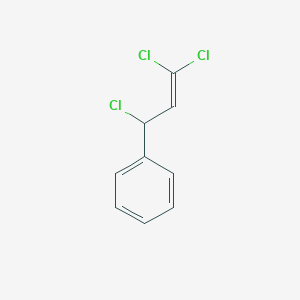

Benzene, (1,3,3-trichloro-2-propenyl)- is a halogenated aromatic compound consisting of a benzene ring substituted with a propenyl group (allyl chain) bearing three chlorine atoms at the 1,3,3-positions (IUPAC name: 1,3,3-trichloro-2-propenylbenzene) . This structure combines the aromatic stability of benzene with the electron-withdrawing effects of chlorine atoms, which influence its chemical reactivity and physical properties.

Properties

CAS No. |

62098-05-9 |

|---|---|

Molecular Formula |

C9H7Cl3 |

Molecular Weight |

221.5 g/mol |

IUPAC Name |

1,3,3-trichloroprop-2-enylbenzene |

InChI |

InChI=1S/C9H7Cl3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,8H |

InChI Key |

GPQWWQDXHOURGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1,3,3-trichloro-2-propenyl)- typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the reaction of benzene with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where benzene is reacted with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1,3,3-trichloro-2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated benzene derivatives.

Substitution: Benzene derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzene, (1,3,3-trichloro-2-propenyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, (1,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propenylbenzene Derivatives

Benzene, (1-bromo-3,3,3-trichloropropyl)-

- Formula : C₉H₈BrCl₃ .

- Molecular Weight : 302.423 g/mol .

- This saturation reduces reactivity compared to the allyl group in the target compound.

Bis-(1-bromo-2,3,3-trichloro-2-propenyl) Ether

- Structure : An ether derivative containing two trichloro-propenyl groups .

- Synthesis : Produced via bromination of bis-(2,3,3-trichloro-2-propenyl) ether under light irradiation .

- Application: Acts as an intermediate in producing trichloroacrolein and exhibits non-therapeutic bactericidal activity .

Benzene, (1,3-dichloro-2-propenyl)-

Chlorinated Aromatic Compounds

Benzene, 1,2,4-trichloro-

- Formula : C₆H₃Cl₃ .

- Boiling Point : 214°C .

- Key Difference : Chlorines are directly attached to the benzene ring, creating a planar, resonance-stabilized structure. In contrast, the target compound’s chlorines are on a side chain, reducing conjugation with the aromatic ring .

- Toxicity : Trichlorobenzenes are associated with hepatotoxicity and environmental persistence .

Carbamothioic Acid, S-(2,3,3-trichloro-2-propenyl) Ester

Alkyl-Substituted Propenylbenzenes

Benzene, (1,3-dimethyl-3-butenyl)-

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Research Findings and Implications

- Synthesis Pathways : The target compound may be synthesized via halogenation of propenylbenzene derivatives, analogous to methods used for bis-(trichloro-propenyl) ethers .

- Electron Effects : The trichloro-propenyl group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to meta/para positions .

- Toxicity : Chlorinated propenylbenzenes are likely persistent organic pollutants, warranting handling precautions similar to other hazardous chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.